molecular formula C11H18O B15310604 4-(4-Methylcyclohexyl)but-3-en-2-one

4-(4-Methylcyclohexyl)but-3-en-2-one

Cat. No.: B15310604
M. Wt: 166.26 g/mol
InChI Key: PPRBBLPVMVJBQO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylcyclohexyl)but-3-en-2-one is a high-purity chemical compound offered for research and development purposes. This molecule features an α,β-unsaturated ketone (enone) functional group conjugated with an alicyclic 4-methylcyclohexyl moiety. This structure is of significant interest in organic synthesis, particularly as a potential building block or intermediate for creating more complex molecular architectures. While specific applications for this compound are not well-documented in the available literature, researchers can explore its utility based on its functional groups. The electron-deficient double bond of the enone system is a potential site for nucleophilic attack, such as in Michael addition reactions, which could be used to form new carbon-carbon bonds. Furthermore, the ketone group can undergo various transformations, including reductions to alcohols or conversions to other carbonyl derivatives. Its structural similarity to other cyclohexyl-containing compounds suggests potential investigative value in the development of novel organic materials or as a model compound in reaction methodology studies . Please Note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet and handle the material with appropriate personal protective equipment. Handle with care.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(E)-4-(4-methylcyclohexyl)but-3-en-2-one

InChI

InChI=1S/C11H18O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h5,8-9,11H,3-4,6-7H2,1-2H3/b8-5+

InChI Key

PPRBBLPVMVJBQO-VMPITWQZSA-N

Isomeric SMILES

CC1CCC(CC1)/C=C/C(=O)C

Canonical SMILES

CC1CCC(CC1)C=CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl)but-3-en-2-one typically involves the reaction of 4-methylcyclohexanone with an appropriate alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the butenone side chain . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylcyclohexyl)but-3-en-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs of 4-(4-Methylcyclohexyl)but-3-en-2-one, highlighting differences in substituents and their implications:

Compound Name Substituent at C4 Position Molecular Formula Key Properties/Applications
This compound 4-Methylcyclohexyl C₁₁H₁₆O Potential fragrance intermediate; uncharacterized bioactivity
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 3-Phenylisoxazole C₁₃H₁₁NO₂ High-yield synthesis via oxidative ring-opening; characterized by 2D NMR
4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone) 4-Hydroxy-3-methoxyphenyl C₁₁H₁₂O₃ Antidiabetic potential (PPAR-γ agonism); synthesized via aldol condensation
4-(4-Nitrophenyl)but-3-en-2-one 4-Nitrophenyl C₁₀H₉NO₃ UV-Vis λₘₐₓ = 323 nm; used in electronic material research
4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one 2,6,6-Trimethylcyclohexenyl C₁₃H₂₀O Commercial fragrance (α-iso-Methylionone); CAS 127-41-3
(E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one 5-(Hydroxymethyl)furyl C₉H₁₀O₃ Isolated from Aconitum species; novel natural product
4-(2,3,6-Trimethylphenyl)but-3-en-2-one 2,3,6-Trimethylphenyl C₁₃H₁₆O Requires genotoxicity testing; discontinued industrial support

Spectroscopic and Electronic Properties

  • UV-Vis Absorption: Substituents significantly affect λₘₐₓ. For example: 4-(4-Nitrophenyl)but-3-en-2-one: λₘₐₓ = 323 nm (electron-withdrawing nitro group) . 4-(4-Dimethylaminophenyl)but-3-en-2-one: λₘₐₓ = 375 nm (electron-donating dimethylamino group) .
  • NMR Characterization : Full ¹H and ¹³C assignments are standard for confirming α,β-unsaturation and substituent orientation, as seen in (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one .

Q & A

What are the optimal synthetic routes for 4-(4-Methylcyclohexyl)but-3-en-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves aldol condensation or Claisen-Schmidt reactions. For example, analogous compounds like 4-(3,4-Dimethoxyphenyl)but-3-en-2-one are synthesized via base-catalyzed reactions (e.g., NaOH in ethanol), achieving 70–85% yields under reflux conditions . Key factors include:

  • Catalyst selection: Alkaline conditions favor enolate formation, while acid catalysts may lead to side reactions.
  • Temperature control: Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors.
    Microwave-assisted synthesis has been explored for similar enones, reducing reaction times by 50% while maintaining yields .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm the enone moiety (δ ~6.5 ppm for α,β-unsaturated protons) and cyclohexyl substituents (δ 1.2–2.1 ppm for methyl groups) .
  • X-ray crystallography: Resolves stereochemistry and confirms the planar geometry of the α,β-unsaturated ketone. For example, crystal structures of analogous compounds (e.g., 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one) reveal chair conformations in cyclohexyl groups .
  • Mass spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 218.167 for C12_{12}H18_{18}O) .

What in vitro models are appropriate for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • Tyrosinase inhibition assays: Use mushroom tyrosinase or B16 melanoma cells to assess melanogenesis modulation. For instance, 4-(3,4-Dimethoxyphenyl)but-3-en-2-one analogs show dose-dependent tyrosinase activation (up to 2.5-fold at 10 μM) via increased MITF expression .
  • Cytotoxicity screening: MTT assays in HEK-293 or HepG2 cells evaluate safety profiles. Related compounds exhibit IC50_{50} values >100 μM, suggesting low toxicity .
  • Molecular docking: Predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina, correlating with anti-inflammatory potential .

How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:
Contradictions often arise from:

  • Cell line variability: Melanoma cells (e.g., B16 vs. A375) may respond differently due to varying tyrosinase isoforms .
  • Concentration thresholds: Pro-apoptotic effects may dominate at higher doses (>50 μM), while lower concentrations promote proliferation .
  • Assay conditions: pH, cofactors (e.g., Cu2+^{2+} for tyrosinase), and incubation time impact activity. Standardize protocols using guidelines from Med. Chem. Commun. .

What structural modifications of this compound enhance bioactivity, and what are the mechanistic insights?

Methodological Answer:

  • Substituent effects: Introducing electron-withdrawing groups (e.g., nitro) on the cyclohexyl ring increases electrophilicity, enhancing enzyme inhibition. For example, 4-(4-Nitrophenyl)but-3-en-2-one shows stronger antifungal activity (MIC = 8 μg/mL) compared to methyl-substituted analogs .
  • Stereochemical tuning: β-ionone derivatives (e.g., 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one) exhibit improved binding to olfactory receptors due to conformational rigidity .
  • Hybrid molecules: Conjugation with morpholine or thiazole moieties (e.g., Ethyl 4-[4-[[(2S)-2-hydroxy-3-(methanesulfonamido)propyl]amino]cyclohexyl]benzoate) enhances pharmacokinetic properties .

What are the critical stability parameters for this compound under different storage and experimental conditions?

Methodological Answer:

  • Light sensitivity: Store in amber vials at –20°C to prevent photodegradation. Analogous enones degrade by 15% after 72 hours under UV light .
  • Thermal stability: Decomposition occurs above 150°C; use inert atmospheres (N2_2) during high-temperature reactions .
  • Solvent compatibility: Avoid protic solvents (e.g., H2_2O) to prevent ketone hydration. DMSO or acetonitrile are preferred for biological assays .

How can computational methods predict the reactivity or biological targets of this compound?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for nucleophilic attacks (e.g., at the β-carbon of the enone) .
  • QSAR modeling: Use descriptors like logP and polar surface area to correlate structure with antifungal activity (R2^2 > 0.85 in training sets) .
  • Molecular dynamics (MD): Simulate binding to COX-2 over 100 ns trajectories to assess stability of ligand-receptor complexes .

What in silico and in vitro approaches are recommended for preliminary toxicity assessment?

Methodological Answer:

  • In silico tools: ProTox-II predicts LD50_{50} values and hepatotoxicity risks. For example, analogs with logP > 3.5 show higher membrane permeability but potential nephrotoxicity .
  • Ames test: Use Salmonella strains (TA98/TA100) to evaluate mutagenicity. Related compounds are typically non-mutagenic at <1 mg/plate .
  • Cytokine profiling: ELISA assays (e.g., IL-6/TNF-α) in RAW 264.7 macrophages assess immunotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.